2-(4-Aminophenyl)-2-methylpropanenitrile hydrochloride

Description

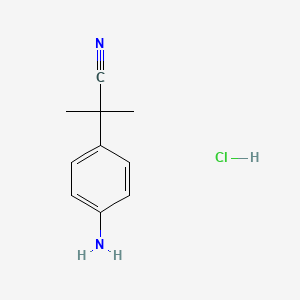

2-(4-Aminophenyl)-2-methylpropanenitrile hydrochloride is a nitrile-containing aromatic amine hydrochloride. Structurally, it features a 4-aminophenyl group attached to a branched carbon chain with a methyl group and a nitrile functional group, stabilized as a hydrochloride salt. The compound is cataloged as a primary amine derivative by CymitQuimica .

Properties

IUPAC Name |

2-(4-aminophenyl)-2-methylpropanenitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-10(2,7-11)8-3-5-9(12)6-4-8;/h3-6H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYQENNPXLBNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334148-22-9 | |

| Record name | 2-(4-aminophenyl)-2-methylpropanenitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile hydrochloride typically involves the reaction of 4-nitrobenzyl cyanide with a suitable reducing agent to form the corresponding amine. This is followed by the introduction of a methyl group at the alpha position relative to the nitrile group. The final step involves the conversion of the free base to its hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-2-methylpropanenitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst and an appropriate electrophile.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(4-Aminophenyl)-2-methylpropanenitrile hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-2-methylpropanenitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can act as a nucleophile, while the aromatic amine can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

Key Observations:

Structural Similarities: All compounds share aromatic amine or substituted phenyl groups paired with hydrochlorides. The nitrile group in 2-(4-Aminophenyl)-2-methylpropanenitrile HCl is also present in procyazine and 2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile HCl, though their substitution patterns differ .

Functional Differences: Procyazine integrates a triazine ring, enabling herbicidal activity via inhibition of photosynthesis in weeds . 4-Dimethylamino-N-benzylcathinone HCl contains a cathinone backbone, associated with psychoactive properties, making it relevant in forensic research . The fluorophenyl derivative () lacks a nitrile but shares tertiary amine functionality, enhancing its versatility in medicinal chemistry .

Application-Based Comparisons

- Pharmaceutical Intermediates: 2-(4-Aminophenyl)-2-methylpropanenitrile HCl and 2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile HCl are likely intermediates due to their nitrile and amine groups, which are common in drug synthesis (e.g., β-blockers or antidepressants) . In contrast, (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate HCl () is explicitly used in amino acid derivatives for pharmaceuticals, highlighting the role of stereochemistry in drug design .

- Agrochemicals: Procyazine’s triazine-nitrile structure is optimized for herbicidal activity, unlike the aminophenyl derivatives, which lack agrochemical relevance .

Dyes and Specialty Chemicals :

Physicochemical and Stability Data

- Stability: 4-Dimethylamino-N-benzylcathinone HCl is stable for ≥5 years at -20°C as a crystalline solid, suggesting robust shelf-life under controlled conditions . No direct stability data exist for 2-(4-Aminophenyl)-2-methylpropanenitrile HCl, but analogous nitriles (e.g., procyazine) are typically stable under dry, cool storage .

Solubility :

- Hydrochloride salts generally exhibit higher water solubility than free bases, critical for bioavailability in pharmaceuticals.

Research Findings and Implications

- The nitrile group in 2-(4-Aminophenyl)-2-methylpropanenitrile HCl may facilitate nucleophilic substitution reactions, enabling coupling with heterocycles or carbonyl compounds .

- Procyazine ’s efficacy as a herbicide underscores the importance of triazine rings in agrochemical design, though its environmental persistence raises regulatory concerns .

Biological Activity

2-(4-Aminophenyl)-2-methylpropanenitrile hydrochloride, a compound with the molecular formula C10H12N2·HCl, is a nitrile derivative of an aromatic amine. Its structure suggests potential biological activities that merit investigation. This article explores its biological activity, including antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

The compound features a branched propanenitrile structure with an amino group attached to a phenyl ring. This configuration influences its reactivity and biological interactions. The molecular weight is approximately 188.68 g/mol, and it has been synthesized through various methods, including the reaction of 4-aminobenzoic acid with 2-methylpropanoyl chloride.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.

Interaction Studies

The compound's interaction with various biological targets has been explored, particularly its binding affinity to enzymes and receptors. Key areas of interest include:

- Calmodulin-dependent kinase : The compound may inhibit calmodulin-dependent kinases, which are involved in numerous cellular processes.

- Spleen tyrosine kinase (SYK) : It has been studied for its potential role in modulating immune responses and treating autoimmune diseases.

Case Studies

- Anticancer Activity : A study investigated the compound's effect on cancer cell lines. It was found to inhibit cell proliferation in several types of cancer cells, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicated significant potency compared to standard chemotherapeutic agents.

- Antioxidant Properties : The compound demonstrated antioxidant activity by scavenging free radicals in vitro. This property may contribute to its anticancer effects by reducing oxidative stress in cells.

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Inhibits proliferation in MCF-7 and HepG2 cells | |

| Antioxidant | Scavenges free radicals |

Table 2: Interaction Studies

| Target | Binding Affinity (IC50) | Potential Application |

|---|---|---|

| Calmodulin-dependent kinase | TBD | Cancer therapy |

| Spleen tyrosine kinase (SYK) | TBD | Autoimmune disease treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.